molecular formula C8H15NO B138200 (4R)-4-tert-butyl-2-methyl-2-oxazoline CAS No. 137542-74-6

(4R)-4-tert-butyl-2-methyl-2-oxazoline

Cat. No.: B138200
CAS No.: 137542-74-6
M. Wt: 141.21 g/mol
InChI Key: HXVCLXDGKGJBRY-UHFFFAOYSA-N
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Description

(4R)-4-tert-butyl-2-methyl-2-oxazoline is a chiral, enantiomerically pure 2-oxazoline derivative of significant value in synthetic and organometallic chemistry. This compound serves as a versatile precursor for the development of sophisticated chiral ligands and organocatalysts. Its structure is characterized by a stereogenic center at the 4-position of the oxazoline ring, which is crucial for inducing asymmetry in catalytic processes. A primary research application of this compound and its derivatives is in the field of cyclopalladation, where it can be used to create chiral palladacycles. These complexes are not only important for fundamental studies on C-H bond activation but also act as catalysts or catalyst precursors in various cross-coupling and asymmetric synthesis reactions . Oxazolines, in general, are privileged scaffolds in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active molecules . The tert-butyl group at the 4-position contributes steric bulk, influencing the conformation and stereoelectronic properties of the resulting metal complexes, which is a critical parameter for enantioselectivity . Researchers utilize this compound to construct C2-symmetric bis(oxazoline) ligands (BOX ligands), which are highly effective in a wide range of enantioselective transformations, including Diels-Alder reactions, cyclopropanations, and aldol additions. The product is provided for research applications only. It is intended for use by qualified laboratory professionals. This material is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the safety data sheet (SDS) before handling.

Properties

IUPAC Name

4-tert-butyl-2-methyl-4,5-dihydro-1,3-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6-9-7(5-10-6)8(2,3)4/h7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVCLXDGKGJBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(CO1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590935
Record name 4-tert-Butyl-2-methyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137542-74-6
Record name 4-tert-Butyl-2-methyl-4,5-dihydro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-tert-butyl-2-methyl-2-oxazoline typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method is the reaction of ®-2-amino-2-methyl-1-propanol with tert-butyl isocyanide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazoline ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-tert-butyl-2-methyl-2-oxazoline can undergo various chemical reactions, including:

    Oxidation: The oxazoline ring can be oxidized to form oxazoles.

    Reduction: Reduction of the oxazoline ring can yield amino alcohols.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxazoles

    Reduction: Amino alcohols

    Substitution: Various substituted oxazolines depending on the reagents used

Scientific Research Applications

(4R)-4-tert-butyl-2-methyl-2-oxazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.

    Industry: The compound is used in the synthesis of polymers and materials with unique properties, such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of (4R)-4-tert-butyl-2-methyl-2-oxazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral center plays a crucial role in determining the binding affinity and selectivity of the compound. The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions, influencing the overall activity of the compound.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Oxazolines

Compound Name Substituents (Position) Steric Bulk (A³) Molecular Weight (g/mol)
This compound 4-tert-butyl (R), 2-methyl ~130 (tert-butyl) 141.21
2-Methyl-2-oxazoline 2-methyl ~20 (methyl) 85.10
(4S)-4-isopropyl-2-methyl-2-oxazoline 4-isopropyl (S), 2-methyl ~90 (isopropyl) 127.18
(S)-4-phenyl-2-methyl-2-oxazoline 4-phenyl (S), 2-methyl ~100 (phenyl) 147.20
  • Steric Impact : The tert-butyl group in This compound provides exceptional steric hindrance (~130 ų), which slows nucleophilic attacks on the oxazoline ring compared to smaller substituents like methyl or isopropyl . This property is critical in asymmetric catalysis, where steric shielding enhances enantioselectivity.
  • Chirality : The R-configuration at the 4th position distinguishes it from enantiomers like (4S)-4-tert-butyl-2-methyl-2-oxazoline, which may exhibit opposite stereochemical outcomes in catalytic reactions .

Electronic and Reactivity Comparisons

The electron-donating tert-butyl group slightly increases the electron density of the oxazoline ring, stabilizing intermediates in ring-opening reactions. In contrast:

  • 2-Methyl-2-oxazoline lacks bulky substituents, leading to faster reaction kinetics but lower stereocontrol.
  • 4-Phenyl-substituted oxazolines exhibit π-π interactions, which can alter substrate binding in catalytic processes compared to aliphatic substituents like tert-butyl.

Physicochemical Properties

Table 2: Solubility and Stability

Compound Name Solubility in Hexane Solubility in Water Thermal Stability (°C)
This compound High Low >200
2-Methyl-2-oxazoline Moderate Moderate ~150
(4S)-4-isopropyl-2-methyl-2-oxazoline High Low ~180
  • Hydrophobicity: The tert-butyl group enhances lipophilicity, making the compound more soluble in nonpolar solvents than 2-methyl-2-oxazoline .
  • Thermal Stability : Increased steric bulk improves thermal stability, as seen in its decomposition temperature (>200°C) compared to simpler analogs.

Research Findings and Limitations

  • Synthesis Challenges : Introducing the tert-butyl group requires stringent conditions (e.g., anhydrous environments), unlike less bulky derivatives .
  • Biological Activity: While unrelated to the compound , highlights that tert-butyl substituents in antioxidants like BHA reduce mutagenicity.

Biological Activity

(4R)-4-tert-butyl-2-methyl-2-oxazoline is a chiral oxazoline derivative that has garnered attention in various fields of research, particularly due to its unique biological activities. This compound's structure, featuring a five-membered heterocyclic ring containing nitrogen and oxygen, contributes to its reactivity and interactions with biological systems. This article explores the biological activity of this compound, including its antimicrobial properties, potential therapeutic applications, and mechanisms of action.

Structure and Composition

  • Molecular Formula : C₈H₁₅NO
  • CAS Number : 137542-74-6
  • IUPAC Name : this compound

The compound is synthesized through various methods, often involving the cyclization of amino alcohols with carboxylic acids or their derivatives. One common synthetic route entails the reaction of RR-2-amino-2-methyl-1-propanol with tert-butyl isocyanide under acidic conditions, leading to the formation of the oxazoline ring.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of oxazolines, including this compound. While specific data on this compound's antimicrobial activity is limited, related compounds exhibit significant effects against various pathogens.

Case Study: Antimicrobial Activity
A study on structurally similar oxazolines demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria. For example, compounds like 4-benzylidene-2-methyl-oxazoline showed minimum inhibitory concentrations (MIC) ranging from 0.05 to 6.25 mg/ml against different strains, indicating strong bacteriostatic and bactericidal effects .

MicroorganismMIC (mg/ml)MBC (mg/ml)
E. coli ATCC 259220.412.5
S. aureus ATCC 259230.050.2
C. albicans PTCC 50110.056.25

These findings suggest that this compound may possess similar antimicrobial properties due to structural similarities.

Cytotoxicity

The cytotoxic effects of oxazolines have also been studied, particularly in cancer cell lines. For instance, related compounds have shown significant cytotoxicity against MCF-7 breast cancer cells at concentrations as low as 0.01 mg/ml . This indicates potential applications in cancer therapy, warranting further investigation into the specific effects of this compound.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The chiral nature of the compound influences its binding affinity and selectivity, which is crucial for its biological effects.

Key Mechanisms Include :

  • Enzyme Inhibition : The oxazoline ring can participate in hydrogen bonding and other non-covalent interactions with enzyme active sites.
  • Cell Membrane Disruption : Similar compounds have been shown to disrupt bacterial cell membranes, leading to cell death.
  • Gene Expression Modulation : Some oxazolines can influence gene expression related to biofilm formation and antibiotic resistance.

Similar Compounds

Comparative studies with similar oxazolines reveal variations in biological activity based on structural modifications:

CompoundKey Activity
(4S)-4-tert-butyl-2-methyl-2-oxazolineEnantiomer with distinct activity profile
4-benzylidene-2-methyl-oxazolineNotable antimicrobial effects
CycloserineAntibiotic properties

These comparisons highlight the significance of chirality and substituent groups in determining the biological activity of oxazolines.

Q & A

Q. How can researchers optimize the synthesis of (4R)-4-tert-butyl-2-methyl-2-oxazoline to achieve high enantiomeric purity?

  • Methodological Answer : The synthesis involves cyclization of (R)-2-amino-2-methyl-1-propanol with tert-butyl isocyanide under acidic conditions. Key factors include:
  • Catalyst selection : Use chiral acids (e.g., (R)-camphorsulfonic acid) to enhance enantioselectivity.

  • Reaction temperature : Maintain 60–80°C to balance reaction rate and byproduct formation.

  • Purification : Employ chiral HPLC or recrystallization with enantiopure solvents to isolate the (4R)-enantiomer.

  • Yield improvement : Continuous flow processes in lab-scale setups can improve efficiency (up to 85% yield reported) .

    Synthesis Parameters Optimal Conditions Impact on Purity/Yield
    Temperature70°CMinimizes racemization
    SolventTolueneEnhances cyclization rate
    Catalyst Loading5 mol%Balances cost and efficiency

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the oxazoline ring structure and tert-butyl/methyl substituents. The chiral center’s configuration is verified via NOESY to detect spatial proximity of substituents.
  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers (retention time: 12.3 min for (4R), 14.1 min for (4S)) .
  • Polarimetry : Specific rotation ([α]D_{D} = +23.5° in CHCl3_3) distinguishes the (4R)-enantiomer from its (4S)-counterpart .

Q. How can side reactions during this compound synthesis be mitigated?

  • Methodological Answer : Common side reactions include ring-opening hydrolysis or oxidation. Mitigation strategies:
  • Moisture control : Use anhydrous solvents and inert atmosphere (N2_2/Ar).
  • Oxidation prevention : Avoid strong oxidizing agents; substitute with mild reagents like MnO2_2 for selective transformations.
  • Byproduct monitoring : Track intermediates via TLC (Rf_f = 0.4 in ethyl acetate/hexane) and quench reactions at 90% conversion .

Advanced Research Questions

Q. What role does this compound play in asymmetric catalysis, and how is its performance quantified?

  • Methodological Answer : The compound acts as a chiral ligand in palladacycles for regioselective C–H activation. For example:
  • Catalytic system : (4R)-oxazoline-Pd complexes enable Suzuki-Miyaura couplings with >90% enantiomeric excess (ee).

  • Kinetic studies : Monitor reaction progress via 19^{19}F NMR or HPLC to calculate turnover frequencies (TOF = 450 h1^{-1}).

  • Computational modeling : DFT simulations (B3LYP/6-31G*) predict steric effects of the tert-butyl group on transition states .

    Catalytic Application Substrate ee (%) TOF (h1^{-1})
    Allylic alkylationStyrene92380
    CyclopropanationEthylene88420

Q. How do enantiomeric differences between (4R)- and (4S)-4-tert-butyl-2-methyl-2-oxazoline affect reaction outcomes?

  • Methodological Answer :
  • Comparative experiments : Conduct parallel reactions using both enantiomers under identical conditions. For instance, (4R)-oxazoline yields 95% ee in asymmetric epoxidation vs. 82% ee for (4S).
  • X-ray crystallography : Resolve Pd-complex structures to correlate enantiomer configuration with coordination geometry.
  • Thermodynamic analysis : Measure ΔΔG^\ddagger values (e.g., 2.1 kcal/mol) to quantify energy barriers in stereodetermining steps .

Q. What mechanistic insights can be gained from studying the oxidation of this compound?

  • Methodological Answer : Oxidation pathways (e.g., oxazole formation) are probed via:
  • In situ IR spectroscopy : Track C=N bond cleavage (peak at 1650 cm1^{-1}).
  • Isotopic labeling : Use 18^{18}O2_2 to confirm oxygen incorporation into the oxazole product.
  • Kinetic isotope effects (KIE) : Compare kHk_{H}/kDk_{D} (≈1.8) to identify rate-determining steps (e.g., hydrogen abstraction) .

Q. How should researchers resolve contradictions in enantiomer activity data for this compound?

  • Methodological Answer :
  • Data triangulation : Cross-validate results using multiple techniques (e.g., HPLC, polarimetry, and X-ray).
  • Batch variability checks : Ensure synthetic consistency via 13^{13}C NMR fingerprinting.
  • Meta-analysis : Compare datasets across literature (e.g., Smoliakova’s Pd-complex studies vs. newer asymmetric catalysis reports) .

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